

Handling and preparation of 4-(indolin-1-yl)-4-oxobutanoic acid stock solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butanoic acid

Cat. No.: B1299008

[Get Quote](#)

Application Notes and Protocols for 4-(indolin-1-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(indolin-1-yl)-4-oxobutanoic acid is a small molecule with potential applications in biological research. It has been identified as a compound that could be useful in studies involving the screening and targeting of LsrK kinase inhibitors[1]. Structurally similar molecules have also been investigated as S1P1 receptor agonists, suggesting a potential role in modulating immune responses and other physiological processes.

This document provides detailed protocols for the handling, preparation of stock solutions, and storage of 4-(indolin-1-yl)-4-oxobutanoic acid (CAS: 105105-00-8) to ensure its stability and consistent performance in various experimental settings.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-(indolin-1-yl)-4-oxobutanoic acid is presented below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[1]
Molecular Weight	219.24 g/mol	[1]
CAS Number	105105-00-8	[1] [2]
Appearance	Solid (predicted)	
Storage (Solid)	2-8°C, sealed in a dry place	[2]

Safety Information:

While a specific safety data sheet for 4-(indolin-1-yl)-4-oxobutanoic acid was not found, data for structurally similar compounds, such as indole-3-propionic acid, indicate that it may cause skin and eye irritation and may cause respiratory irritation[\[3\]](#). Therefore, standard laboratory safety precautions should be observed.

Hazard	Precaution
Irritant	Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Inhalation	Handle in a well-ventilated area or a fume hood.
Ingestion/Exposure	Avoid ingestion and direct contact with skin and eyes. In case of contact, wash affected area with copious amounts of water.

Stock Solution Preparation

The solubility of 4-(indolin-1-yl)-4-oxobutanoic acid in common laboratory solvents has not been empirically determined in the available literature. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors and is recommended as a starting point for solubilization.

Materials and Equipment

- 4-(indolin-1-yl)-4-oxobutanoic acid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, low-retention tips
- Personal Protective Equipment (PPE)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

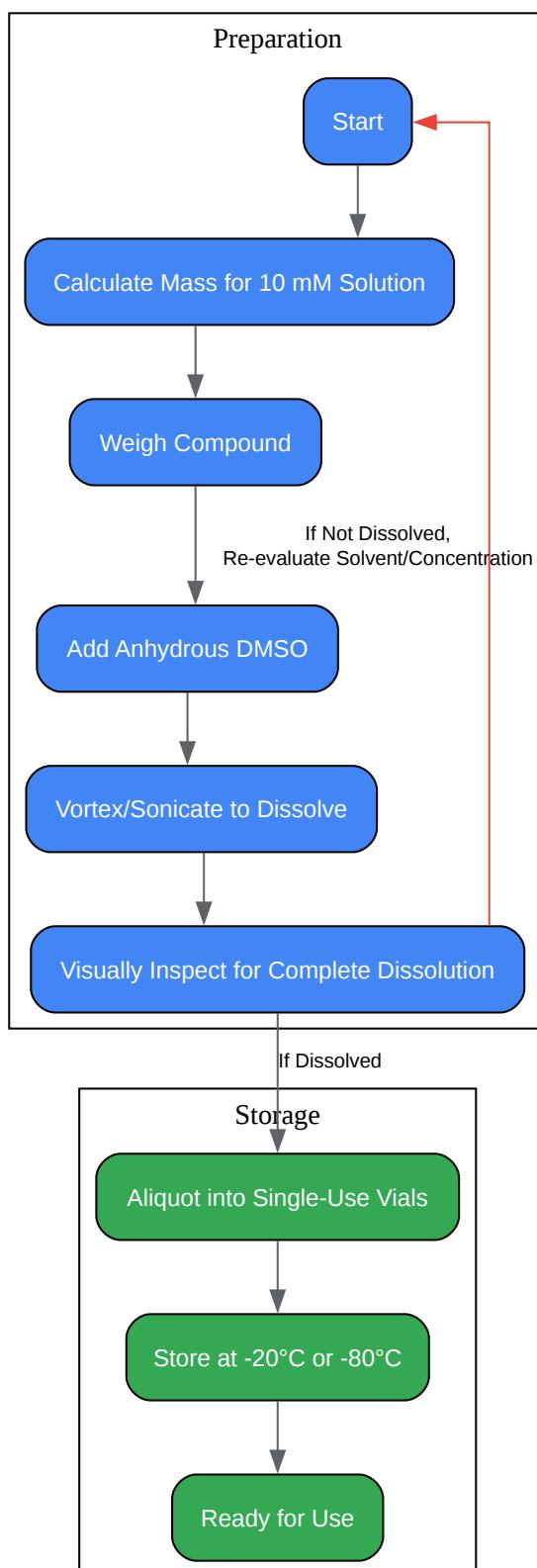
This protocol describes the preparation of a 10 mM stock solution. The actual achievable concentration may be higher or lower and should be determined experimentally.

- Calculate the required mass:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 219.24 \text{ g/mol} \times 1000 \text{ mg/g} = 2.19 \text{ mg}$
- Weigh the compound:
 - Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh approximately 2.19 mg of 4-(indolin-1-yl)-4-oxobutanoic acid into the tared tube. Record the exact weight.
- Add solvent:

- Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
 - Volume (µL) = (Mass (mg) / 219.24 g/mol) x (1 / 0.010 mol/L) x 1,000,000 (µL/L)
- Add the calculated volume of anhydrous DMSO to the tube containing the compound.
- Dissolve the compound:
 - Cap the tube securely and vortex for 1-2 minutes until the compound is completely dissolved.
 - Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may aid dissolution.
- Storage:
 - Store the 10 mM stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage.
 - It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Working Solution Preparation

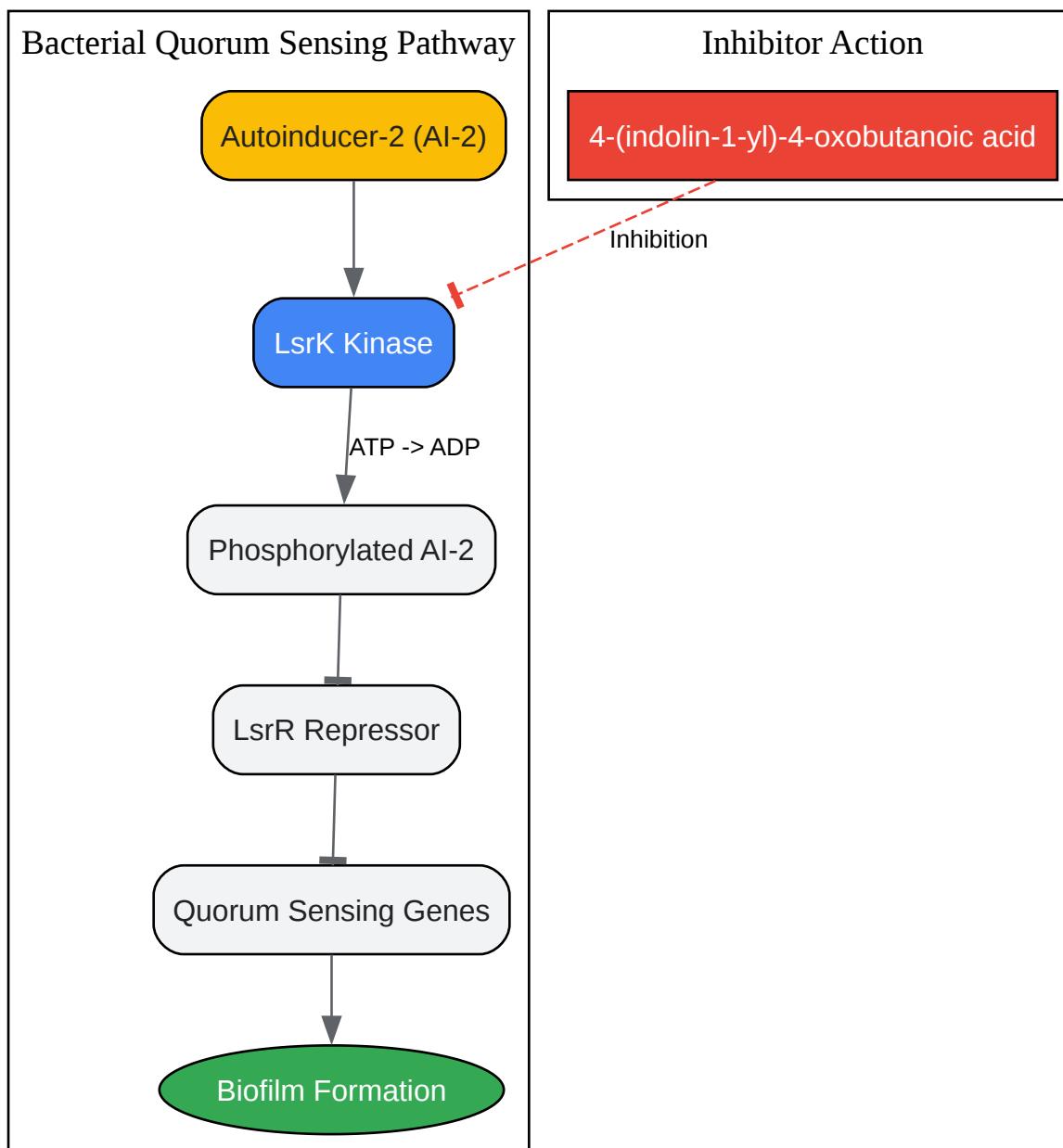
Working solutions should be prepared fresh daily by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.


Protocol for Preparing a 100 µM Working Solution

- Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
- Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.
- Vortex briefly to ensure homogeneity.

Note: The final concentration of DMSO in the assay should be kept to a minimum (typically \leq 0.5%) to avoid solvent-induced effects on the experimental system. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Experimental Workflow and Signaling Pathway Diagrams


Experimental Workflow for Stock Solution Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a stock solution of 4-(indolin-1-yl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway Inhibition

Given its potential as an LsrK kinase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by 4-(indolin-1-yl)-4-oxobutanoic acid.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the LsrK kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2,3-DIHYDRO-INDOL-1-YL)-4-OXO-BUTYRIC ACID | 105105-00-8 [chemicalbook.com]
- 2. 105105-00-8|4-(Indolin-1-yl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 3. mpbio.com [mpbio.com]
- To cite this document: BenchChem. [Handling and preparation of 4-(indolin-1-yl)-4-oxobutanoic acid stock solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1299008#handling-and-preparation-of-4-indolin-1-yl-4-oxobutanoic-acid-stock-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com